molecular formula C16H14O3 B2740641 2-Acetyl-4-methylphenyl benzoate CAS No. 4010-19-9

2-Acetyl-4-methylphenyl benzoate

Cat. No.: B2740641
CAS No.: 4010-19-9
M. Wt: 254.285
InChI Key: OGQFJFUZNHFWEI-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylphenyl benzoate is an organic compound with the molecular formula C16H14O3. It is known for its applications in the production of polymers, where it acts as a sensitizing agent. This compound is also used to crosslink polymers and coatings, stabilize fibers and fabrics, and as a monomer in the production of polyesters .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-4-methylphenyl benzoate can be synthesized by reacting benzaldehyde with acetyl chloride . Another method involves the reaction of 1-(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride . The reaction conditions typically involve the use of a base such as pyridine and heating the mixture to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methylphenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Acetyl-4-methylphenyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-methylphenyl benzoate involves its interaction with various molecular targets. The compound can act as a sensitizing agent, facilitating crosslinking reactions in polymers. It may also interact with biological molecules, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-methylphenyl benzoate is unique due to its specific combination of acetyl and benzoate groups, which confer distinct chemical properties and reactivity. Its ability to act as a sensitizing agent and its applications in polymer chemistry and material science highlight its versatility and importance in various fields.

Properties

IUPAC Name

(2-acetyl-4-methylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-8-9-15(14(10-11)12(2)17)19-16(18)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQFJFUZNHFWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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